3-Bromo-4-(pivaloyloxy)benzoic acid

Catalog No.
S13590841
CAS No.
1131594-54-1
M.F
C12H13BrO4
M. Wt
301.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-(pivaloyloxy)benzoic acid

CAS Number

1131594-54-1

Product Name

3-Bromo-4-(pivaloyloxy)benzoic acid

IUPAC Name

3-bromo-4-(2,2-dimethylpropanoyloxy)benzoic acid

Molecular Formula

C12H13BrO4

Molecular Weight

301.13 g/mol

InChI

InChI=1S/C12H13BrO4/c1-12(2,3)11(16)17-9-5-4-7(10(14)15)6-8(9)13/h4-6H,1-3H3,(H,14,15)

InChI Key

RYJAKSDPCHGSCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(=O)O)Br

3-Bromo-4-(pivaloyloxy)benzoic acid is an aromatic compound characterized by a bromine atom and a pivaloyloxy group attached to a benzoic acid moiety. Its molecular formula is C12H13BrO4C_{12}H_{13}BrO_{4} and it has a molecular weight of approximately 301.13 g/mol. The presence of the bromine atom at the 3-position and the pivaloyloxy group at the 4-position provides unique chemical properties that are beneficial for various applications in organic synthesis and medicinal chemistry .

Typical of aromatic compounds:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles, which can modify the compound's structure and properties.
  • Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride.

These reactions expand the utility of 3-Bromo-4-(pivaloyloxy)benzoic acid in synthetic organic chemistry.

While specific biological activity data for 3-Bromo-4-(pivaloyloxy)benzoic acid is limited, compounds with similar structures often exhibit significant biological activities. For instance, derivatives of benzoic acids have been studied for their potential anti-inflammatory, antibacterial, and anticancer properties. The presence of the bromine atom may enhance biological activity due to increased lipophilicity or by acting as a pharmacophore in drug design .

Synthesis of 3-Bromo-4-(pivaloyloxy)benzoic acid typically involves several steps:

  • Bromination: Starting from 4-hydroxybenzoic acid, bromination can be achieved using bromine or a brominating agent to introduce the bromine at the 3-position.
  • Esterification: The pivaloyloxy group can be introduced by reacting the brominated compound with pivaloyl chloride in the presence of a base such as pyridine to form the ester.
  • Purification: The final product can be purified through recrystallization or chromatography techniques.

These steps highlight the versatility of synthetic methods available for this compound .

3-Bromo-4-(pivaloyloxy)benzoic acid has potential applications in:

  • Organic Synthesis: As an intermediate for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Due to its unique structure, it may serve as a lead compound in drug discovery efforts targeting various diseases.
  • Material Science: It could be utilized in developing new materials or polymers with specific properties.

Interaction studies involving 3-Bromo-4-(pivaloyloxy)benzoic acid are crucial for understanding its potential biological roles. These studies often examine how the compound interacts with biological targets, such as enzymes or receptors. Such interactions can provide insights into its pharmacological profile and help identify potential therapeutic uses or side effects associated with its application .

Several compounds share structural similarities with 3-Bromo-4-(pivaloyloxy)benzoic acid, including:

  • 3-Bromo-4-hydroxybenzoic acid: Lacks the pivaloyloxy group but retains bromination, potentially affecting solubility and reactivity.
  • 3-Bromo-4-methylbenzoic acid: Contains a methyl group instead of a pivaloyloxy group; this modification alters sterics and electronic properties.
  • 4-(2,2-Dimethylpropanoyloxy)benzoic acid: Features a different acyl group which may influence its reactivity and biological activity.

Comparison Table

CompoundKey FeaturesUnique Aspects
3-Bromo-4-(pivaloyloxy)benzoic acidBromine at position 3, pivaloyloxy at position 4Unique acyl group enhances sterics
3-Bromo-4-hydroxybenzoic acidHydroxyl group instead of pivaloyloxyPotentially different biological activity
3-Bromo-4-methylbenzoic acidMethyl group instead of pivaloyloxyChanges electronic properties
4-(2,2-Dimethylpropanoyloxy)benzoic acidDifferent acyl substitutionVariations in reactivity and solubility

This comparison highlights how structural variations influence the chemical behavior and potential applications of these compounds, emphasizing the uniqueness of 3-Bromo-4-(pivaloyloxy)benzoic acid within this class.

Core Synthesis Pathways from Benzoic Acid Precursors

The synthesis of 3-Bromo-4-(pivaloyloxy)benzoic acid follows established synthetic routes that begin with readily available benzoic acid derivatives as starting materials . The most efficient pathways involve sequential functional group transformations that introduce the bromine substituent and pivaloyloxy group in a controlled manner [2]. Research has demonstrated that starting from 4-hydroxybenzoic acid provides the most direct route, as the hydroxyl group serves as the precursor for the pivaloyloxy ester functionality [3].

The primary synthetic pathway involves a two-step sequence beginning with regioselective bromination of 4-hydroxybenzoic acid to yield 3-bromo-4-hydroxybenzoic acid, followed by esterification with pivaloyl chloride [3]. Alternative approaches starting from benzoic acid require additional steps to introduce the hydroxyl functionality at the para position before bromination and subsequent esterification [4]. The choice of starting material significantly impacts the overall synthetic efficiency and yield optimization [5].

Modern synthetic approaches have focused on developing more efficient pathways that minimize the number of synthetic steps while maximizing overall yields [6]. Computational studies have identified optimal reaction sequences that reduce side product formation and improve atom economy [5]. These investigations have revealed that the order of functional group introduction critically affects the regioselectivity and overall efficiency of the synthesis [7].

Starting MaterialSynthetic StepsOverall Yield (%)Key Advantages
4-Hydroxybenzoic acid275-85Direct pathway, high regioselectivity
Benzoic acid460-70Readily available, cost-effective
3-Bromobenzoic acid365-75Pre-installed bromine, moderate efficiency
Methyl 4-hydroxybenzoate370-80Protected carboxyl, clean reactions

Bromination Techniques and Selectivity Control

Electrophilic aromatic bromination represents the most widely employed method for introducing bromine functionality into benzoic acid derivatives [8] [9]. The regioselectivity of bromination is governed by the electronic properties of existing substituents on the aromatic ring [10] [7]. For 4-hydroxybenzoic acid substrates, the hydroxyl group acts as an ortho-para directing group, facilitating selective bromination at the 3-position [11] [7].

Traditional bromination employs molecular bromine in the presence of Lewis acid catalysts such as iron tribromide or aluminum tribromide [8] [9]. These conditions provide good regioselectivity for ortho-bromination relative to the hydroxyl group [11]. Research has shown that reaction temperatures between -10°C and 50°C optimize selectivity while minimizing side reactions [3]. The use of glacial acetic acid as both solvent and mild acid catalyst has proven particularly effective for achieving high regioselectivity [3].

Advanced bromination methodologies have been developed to enhance selectivity and reaction efficiency [12] [13]. Palladium-catalyzed meta-selective bromination using N-bromophthalimide provides complementary regioselectivity patterns [12]. However, for the synthesis of 3-bromo-4-hydroxybenzoic acid, traditional electrophilic bromination remains the most practical approach [11] [7].

Bromination MethodReagent SystemTemperature (°C)SelectivityTypical Yield (%)
Electrophilic (Lewis acid)Br₂/FeBr₃0-25ortho/para70-85
Electrophilic (acid catalyzed)Br₂/AcOH-10 to 50ortho-selective85-95
Palladium-catalyzedNBP/Pd(II)25-80meta-selective60-80
Free radicalNBS/light80-120benzylic70-85

The mechanism of electrophilic aromatic bromination proceeds through formation of a bromonium ion electrophile, followed by attack on the aromatic ring to generate an arenium intermediate [8] [9]. The regioselectivity is determined by the relative stability of the different possible arenium intermediates [7]. For hydroxyl-substituted benzoic acids, the ortho position benefits from both electronic activation and minimal steric hindrance [11].

Selectivity control can be enhanced through careful optimization of reaction conditions [7]. Lower temperatures favor kinetic selectivity, while the choice of solvent affects both the electrophilicity of bromine and the nucleophilicity of the aromatic substrate [11]. Studies have demonstrated that the presence of water, even in small amounts, can significantly reduce reaction efficiency and selectivity [5].

Pivaloylation Reaction Mechanisms

The pivaloylation of 3-bromo-4-hydroxybenzoic acid proceeds through nucleophilic acyl substitution using pivaloyl chloride as the acylating agent [14]. This reaction requires the presence of a base to neutralize the hydrogen chloride generated during ester formation [14] [15]. Pyridine serves as both base and solvent in many protocols, providing optimal reaction conditions for clean ester formation [14].

The mechanism involves nucleophilic attack of the phenolic hydroxyl group on the carbonyl carbon of pivaloyl chloride [14]. The reaction proceeds through a tetrahedral intermediate that subsequently eliminates chloride ion to form the desired ester bond [16]. The sterically hindered nature of pivalic acid derivatives requires careful optimization of reaction conditions to achieve high conversion [17] [15].

Research has demonstrated that the reaction temperature significantly affects both the rate and selectivity of pivaloylation [14] [18]. Temperatures between 0°C and 25°C provide optimal balance between reaction rate and side product formation [14]. Higher temperatures can lead to decomposition of sensitive intermediates and formation of undesired by-products [17].

The role of pivalic acid derivatives extends beyond simple esterification chemistry [19] [15]. Recent studies have revealed that pivalate groups can participate in unusual reaction pathways, including decarboxylative processes under certain conditions [19]. This chemistry has implications for both synthetic methodology and mechanistic understanding [19] [15].

Pivaloylation ConditionsReagentBaseTemperature (°C)Time (h)Yield (%)
Standard conditionsPivaloyl chloridePyridine0-252-680-90
Enhanced conditionsPivaloyl chlorideDMAP/Et₃N0-252-590-95
Anhydride methodPivalic anhydridePyridine25-504-870-85
Catalytic methodPivaloyl chloridePyridine/DMAP0-251-485-95

Alternative pivaloylation strategies include the use of pivalic anhydride, which can provide cleaner reaction profiles in certain cases [16] [17]. However, pivaloyl chloride remains the most commonly used reagent due to its high reactivity and commercial availability [17] [20]. The choice of base is critical, with pyridine, triethylamine, and 4-dimethylaminopyridine all showing effectiveness under appropriate conditions [14] [18].

Optimization studies have identified several key parameters that influence reaction outcome [21] [6]. Solvent selection affects both the solubility of reactants and the nucleophilicity of the phenolic hydroxyl group [21]. Dichloromethane and tetrahydrofuran have proven to be excellent solvents for pivaloylation reactions [18] [21].

Purification Protocols and Yield Optimization

Purification of 3-Bromo-4-(pivaloyloxy)benzoic acid requires careful selection of appropriate techniques based on the physical and chemical properties of the compound [22] [23]. The presence of both aromatic and aliphatic ester functionalities influences solubility patterns and chromatographic behavior [23] [24]. Recrystallization represents the most straightforward purification method for this compound [22] [25].

Recrystallization protocols typically employ solvent systems that provide high solubility at elevated temperatures and low solubility at room temperature [22] [26]. Water-ethanol mixtures have proven effective for purifying benzoic acid derivatives [26] [25]. The optimal solvent ratio depends on the specific substitution pattern and must be determined experimentally [27]. Slow cooling rates generally produce larger, more pure crystals [22].

Column chromatography provides an alternative purification strategy that is particularly useful for separating constitutional isomers and removing minor impurities [23] [24]. Silica gel stationary phases with hexane-ethyl acetate mobile phases offer excellent separation of aromatic esters [28] [29]. The elution order is typically determined by the polarity of substituents, with more polar compounds eluting later [23].

Purification MethodSolvent SystemRecovery Yield (%)Purity Achieved (%)Scale Applicability
RecrystallizationWater/ethanol85-9595-99Lab to pilot
Column ChromatographyHexane/ethyl acetate75-9090-98Lab scale
Preparative HPLCMethanol/water90-9898-99.5Analytical to prep
CrystallizationVarious organic solvents80-9295-99Lab to industrial

High-performance liquid chromatography offers the highest resolution for analytical and preparative separations [30] [31]. Reversed-phase systems using methanol-water gradients provide excellent separation of benzoic acid derivatives [30]. Preparative HPLC can achieve purities exceeding 99% but is typically limited to smaller scales due to cost considerations [31].

Yield optimization requires systematic evaluation of all synthetic and purification steps [5] [6]. The overall yield is the product of individual step yields, making it essential to optimize each transformation [6]. Research has shown that reaction temperature, time, and stoichiometry are the most critical parameters affecting yield [21] [6].

Temperature control is particularly important for both bromination and pivaloylation steps [11] [21]. Lower temperatures generally favor selectivity but may require longer reaction times to achieve complete conversion [7] [21]. The use of excess reagents can drive reactions to completion but may complicate purification [6].

Solvent selection impacts both reaction efficiency and product isolation [5] [21]. Anhydrous conditions are essential for pivaloylation reactions, as water can hydrolyze acyl chlorides and reduce yields [5]. The choice of workup procedure affects recovery yields and product purity [32].

Optimization ParameterOptimal RangeEffect on YieldCritical Factors
Temperature0-25°CHigher temperatures increase side reactionsTemperature control
Reaction Time2-6 hoursLonger time improves conversionComplete conversion
Solvent Volume10-15 mL/g substrateProper dilution prevents decompositionConcentration effects
Base Equivalents1.2-1.5 equivExcess base needed for completionBase stoichiometry
Catalyst Loading0.1-0.5 mol%Minimal catalyst requiredCatalyst purity

Advanced optimization strategies employ statistical experimental design to identify optimal conditions efficiently [6]. Response surface methodology and Bayesian optimization have proven particularly effective for multi-parameter optimization [6]. These approaches can identify non-obvious parameter interactions that significantly affect reaction outcomes [6].

3-Bromo-4-(pivaloyloxy)benzoic acid is characterized by the molecular formula C₁₂H₁₃BrO₄, yielding a precise molecular weight of 301.13 g/mol as determined through computational analysis [1]. The compound exhibits a systematic stoichiometric composition wherein carbon atoms constitute the largest mass fraction at 47.863%, followed by bromine at 26.534%, oxygen at 21.252%, and hydrogen contributing the smallest fraction at 4.352% [1].
The molar mass calculations reveal the dominant contribution of the carbon framework, which comprises twelve carbon atoms totaling 144.132 g/mol of the overall molecular weight [1]. The presence of the single bromine atom contributes significantly to the molecular mass with 79.904 g/mol, representing over one-quarter of the total molecular weight [1]. The four oxygen atoms, incorporated within both the carboxylic acid functionality and the pivaloyloxy ester group, collectively contribute 63.996 g/mol [1]. The thirteen hydrogen atoms, despite their numerical abundance, provide the minimal mass contribution of 13.104 g/mol due to their low atomic weight [1].

The stoichiometric analysis demonstrates a heavy atom count of 17, which includes all non-hydrogen atoms within the molecular structure [1]. This heavy atom density influences the compound's physicochemical properties, particularly its molecular complexity and potential intermolecular interactions. The exact mass and monoisotopic mass values are identical at 299.99972 Da, indicating minimal isotopic variation in the molecular composition [1].

Lipophilicity Analysis (LogP Determination)

The lipophilicity of 3-Bromo-4-(pivaloyloxy)benzoic acid is quantified through its octanol-water partition coefficient, expressed as XLogP3-AA with a computed value of 3.3 [1]. This LogP value positions the compound within the moderately lipophilic range, indicating favorable membrane permeability characteristics while maintaining sufficient aqueous solubility for biological interactions [2].

The pivaloyloxy substituent contributes significantly to the compound's lipophilic character through its bulky tertiary butyl structure. Pivaloyl esters are recognized for their enhanced lipophilicity compared to their parent carboxylic acids, as the esterification masks the polar carboxyl functionality . The presence of the pivaloyloxy group specifically increases membrane permeability through lipid bilayers, a property extensively utilized in prodrug formulations where enhanced bioavailability is desired .

The bromine substituent at the 3-position provides additional lipophilic character to the aromatic system. Brominated aromatic compounds typically exhibit increased lipophilicity compared to their non-halogenated counterparts, though this enhancement is generally moderate [4]. The lipophilic contribution of bromine stems from its large atomic size and polarizability, which favor interactions with hydrophobic environments while maintaining reasonable water solubility [4].

The topological polar surface area (TPSA) value of 63.6 Ų indicates moderate polarity within the molecular structure [1]. This TPSA value suggests that while the compound possesses significant lipophilic character, it retains sufficient polar functionality to engage in meaningful aqueous interactions. The balance between lipophilic and hydrophilic regions within the molecule is crucial for its potential biological activity and pharmaceutical applications.

Hydrogen Bonding Capacity and Acceptor/Donor Properties

The hydrogen bonding profile of 3-Bromo-4-(pivaloyloxy)benzoic acid reveals a specific donor-acceptor relationship characterized by one hydrogen bond donor and four hydrogen bond acceptors [1]. The single hydrogen bond donor originates from the carboxylic acid functionality, where the hydroxyl proton can participate in intermolecular hydrogen bonding interactions [5].

The carboxylic acid group represents the primary hydrogen bonding donor site, capable of forming moderately strong hydrogen bonds with oxygen-containing acceptors. Research on benzoic acid derivatives demonstrates that carboxylic acid hydrogen bonds typically exhibit binding energies in the range of 21 kJ/mol for O-H···O interactions. The hydrogen bonding strength in carboxylic acids is influenced by the electronic environment of the aromatic ring, with electron-releasing groups generally enhancing hydrogen bond formation [5].

The four hydrogen bond acceptor sites include the two oxygen atoms of the carboxylic acid group and the two oxygen atoms within the pivaloyloxy ester linkage [1]. The carboxyl oxygen atoms serve as primary acceptor sites due to their high electron density and accessibility for intermolecular interactions [5]. The ester oxygen atoms provide additional acceptor capability, though their acceptor strength may be reduced compared to the carboxyl oxygens due to the electron-withdrawing nature of the carbonyl carbon [6].

The pivaloyloxy group influences the hydrogen bonding network through steric hindrance effects. The bulky tertiary butyl substituent creates spatial constraints that may limit the accessibility of the ester oxygen atoms for hydrogen bonding interactions [7]. This steric protection contributes to the thermal stability of the ester linkage by reducing intermolecular associations that could facilitate hydrolytic cleavage [7].

The presence of the bromine substituent affects the electronic distribution within the aromatic system, potentially modifying the hydrogen bonding capacity of the carboxylic acid group. Electron-withdrawing substituents typically reduce the electron density at the carboxyl oxygens, potentially weakening their hydrogen bond acceptor capabilities [5]. However, the moderate electron-withdrawing effect of bromine in the meta position relative to the carboxyl group suggests minimal impact on the primary hydrogen bonding interactions.

Thermal Stability and Decomposition Patterns

The thermal stability of 3-Bromo-4-(pivaloyloxy)benzoic acid is governed by the thermal behavior of its constituent functional groups, with particular emphasis on the pivaloyloxy ester linkage and the aromatic carboxylic acid framework. Pivaloyl esters demonstrate exceptional thermal stability compared to other aliphatic esters due to the steric bulk of the tertiary butyl group, which provides protection against nucleophilic attack and hydrolytic degradation [7] [8].

Research on pivaloyl-protected compounds indicates enhanced thermal stability, with pivaloyl esters typically showing higher decomposition temperatures compared to acetyl or other straight-chain acyl groups [9] [10]. The bulky nature of the pivaloyl group creates a sterically hindered environment around the ester carbonyl, reducing the accessibility for thermal degradation processes [7]. This thermal protection mechanism is particularly valuable in high-temperature synthetic applications and thermal processing conditions.

The thermal decomposition pattern of the compound likely proceeds through multiple stages, beginning with the cleavage of the ester linkage at elevated temperatures. Studies on cellulose pivaloyl esters demonstrate that the initial thermal degradation event involves the removal or deprotection of the pivaloyl groups, typically occurring at temperatures where the 5% weight loss temperature (WLT) varies depending on the specific molecular environment [11]. The pivaloyl group deprotection mechanism involves the scission of the C-O ester bond, potentially forming pivalic acid and the corresponding phenolic derivative.

The aromatic carboxylic acid portion of the molecule exhibits its own characteristic thermal decomposition behavior. Research on benzoic acid thermal decomposition indicates that aromatic carboxylic acids undergo decarboxylation reactions at elevated temperatures, typically forming carbon dioxide and the corresponding aromatic hydrocarbon [12] [13]. The thermal decomposition of benzoic acid has been studied extensively, showing main products of CO₂ and benzene formation, with the process following complex kinetics involving both first-order and three-halves order reaction components [13].

The presence of the bromine substituent may influence the thermal decomposition pathway through its electron-withdrawing effects and potential participation in radical processes. Brominated aromatic compounds can undergo debromination reactions at high temperatures, potentially complicating the overall thermal degradation pattern. The meta-brominated benzoic acid system may exhibit different thermal stability compared to unsubstituted benzoic acid due to the electronic perturbation caused by the halogen substituent [12].

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

299.99972 g/mol

Monoisotopic Mass

299.99972 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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